molecular formula C19H28FN3O2 B3771238 N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B3771238
M. Wt: 349.4 g/mol
InChI Key: MCONAOGMCUABEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions. The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride. The final step involves the coupling of the fluorophenyl-substituted piperazine with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles under basic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide can be compared with other similar compounds such as:

  • N-[2-(4-chlorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
  • N-[2-(4-bromophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
  • N-[2-(4-methylphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making each compound unique in its own right.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c1-14(2)8-11-23-12-10-22-19(25)17(23)13-18(24)21-9-7-15-3-5-16(20)6-4-15/h3-6,14,17H,7-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCONAOGMCUABEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNC(=O)C1CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 2
N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 3
N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-fluorophenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.